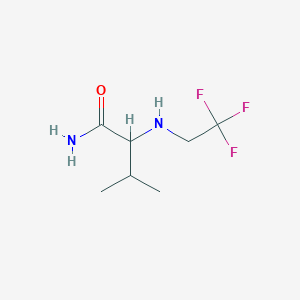

N~2~-(2,2,2-trifluoroethyl)valinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

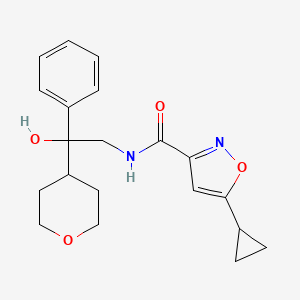

N2-(2,2,2-trifluoroethyl)valinamide is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .

Synthesis Analysis

N2-(2,2,2-trifluoroethyl)valinamide has received the attention of many chemists since they were first developed as fluorine-containing synthons . A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group .Molecular Structure Analysis

The molecular structure of N2-(2,2,2-trifluoroethyl)valinamide is determined by the presence of fluorine atoms and fluorine-containing groups . The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .Chemical Reactions Analysis

N2-(2,2,2-trifluoroethyl)valinamide has been involved in various organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products . For example, a series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities .Physical And Chemical Properties Analysis

The physical and chemical properties of N2-(2,2,2-trifluoroethyl)valinamide are influenced by the presence of fluorine atoms and fluorine-containing groups . Unfortunately, naturally fluorinated organics are rare in nature, so the selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .Applications De Recherche Scientifique

TFEV has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. TFEV has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TFEV has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and has potential applications in the development of new antibiotics.

Mécanisme D'action

The mechanism of action of TFEV is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. TFEV has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways. TFEV has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical and Physiological Effects:

TFEV has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of bacterial growth. TFEV has also been shown to exhibit anti-inflammatory properties and has potential applications in the treatment of various inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TFEV is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. TFEV is also relatively easy to synthesize and purify, which makes it a valuable tool for scientific research. However, one of the limitations of TFEV is its potential toxicity, which requires careful handling and dosage control.

Orientations Futures

There are several future directions for the research and development of TFEV. One potential direction is the development of new anticancer drugs based on TFEV, which could have significant implications for the treatment of various types of cancer. Another potential direction is the development of new antibiotics based on TFEV, which could help address the growing problem of antibiotic resistance. Additionally, further studies are needed to fully understand the mechanism of action of TFEV and its potential applications in various fields, including chemical biology and medicinal chemistry.

Conclusion:

In conclusion, TFEV is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. TFEV exhibits potent antitumor activity and has potential applications in the development of new anticancer drugs. TFEV also exhibits antibacterial and anti-inflammatory properties and has potential applications in the development of new antibiotics and treatments for inflammatory diseases. Further studies are needed to fully understand the mechanism of action of TFEV and its potential applications in various fields.

Méthodes De Synthèse

TFEV can be synthesized using a specific method that involves the reaction of valinamide with trifluoroacetaldehyde in the presence of a catalyst. The reaction results in the formation of TFEV, which can be purified using various methods, including column chromatography and recrystallization. The purity and quality of TFEV can be assessed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Propriétés

IUPAC Name |

3-methyl-2-(2,2,2-trifluoroethylamino)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2O/c1-4(2)5(6(11)13)12-3-7(8,9)10/h4-5,12H,3H2,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQQBGQWRRKSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethyl-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2914501.png)

![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2914502.png)

![8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2914503.png)

![(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2914510.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2914512.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914513.png)

![5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2914520.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2914522.png)